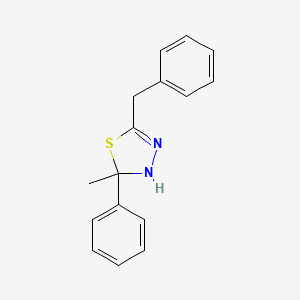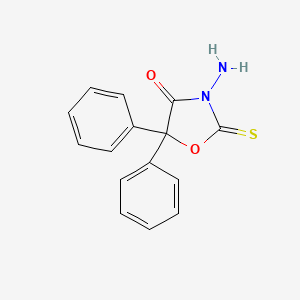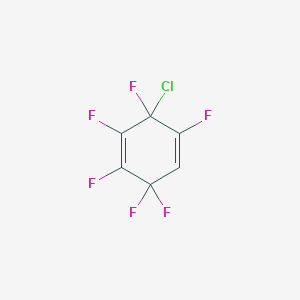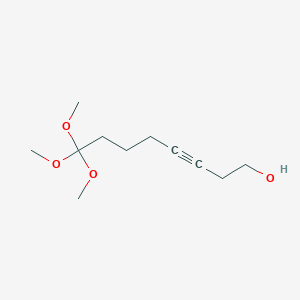
8,8,8-Trimethoxyoct-3-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8,8-Trimethoxyoct-3-YN-1-OL is an organic compound with the molecular formula C11H20O4 It is characterized by the presence of three methoxy groups attached to the eighth carbon of an octynol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,8-Trimethoxyoct-3-YN-1-OL typically involves the alkylation of 3-octyn-1-ol with methoxy groups. One common method includes the reaction of 3-octyn-1-ol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the trimethoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
8,8,8-Trimethoxyoct-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 8,8,8-trimethoxyoctanoic acid.
Reduction: Formation of 8,8,8-trimethoxyoctane.
Substitution: Formation of 8,8,8-trihalooct-3-YN-1-OL or 8,8,8-triaminooct-3-YN-1-OL.
科学的研究の応用
8,8,8-Trimethoxyoct-3-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8,8,8-Trimethoxyoct-3-YN-1-OL involves its interaction with specific molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-Octyn-3-ol: A structurally similar compound with a hydroxyl group at the third carbon and a triple bond.
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar methoxy groups but different core structures.
Uniqueness
8,8,8-Trimethoxyoct-3-YN-1-OL is unique due to the specific positioning of the methoxy groups and the triple bond, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
88159-02-8 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
8,8,8-trimethoxyoct-3-yn-1-ol |
InChI |
InChI=1S/C11H20O4/c1-13-11(14-2,15-3)9-7-5-4-6-8-10-12/h12H,5,7-10H2,1-3H3 |
InChIキー |
VINBJWNLOLVNDI-UHFFFAOYSA-N |
正規SMILES |
COC(CCCC#CCCO)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
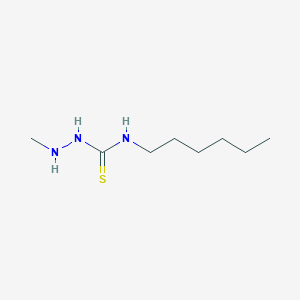
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
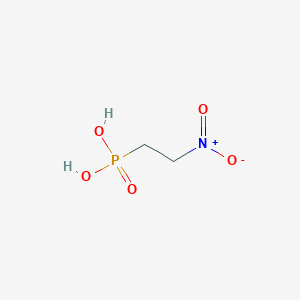
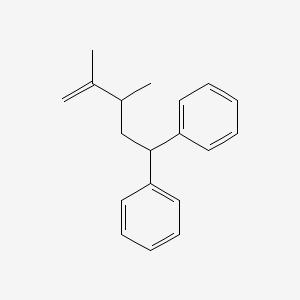

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
